molecular formula C7H9NO2 B086963 N-Isopropylmaleimide CAS No. 1073-93-4

N-Isopropylmaleimide

Cat. No. B086963
CAS RN: 1073-93-4
M. Wt: 139.15 g/mol
InChI Key: NQDOCLXQTQYUDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Isopropylmaleimide and its derivatives often involves free radical polymerization techniques. For instance, a study described the synthesis of a random oligomer of N-isopropylacrylamide (NIPAAm) and acrylic acid (AAc), which was then used to prepare peptide conjugates, demonstrating a method of synthesizing complex polymers for specific applications (Bulmus et al., 2001).

Molecular Structure Analysis

Structural studies of N-Isopropylmaleimide derivatives reveal significant details about their molecular configuration. One such study on N-(8-Isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide provided insights into its crystal and molecular structures, demonstrating the diverse conformations these compounds can adopt (Cabezas et al., 1988).

Chemical Reactions and Properties

Research on N-Isopropylmaleimide has also explored its reactivity and chemical properties. One example is the study on the synthesis of d-labeled N-alkylmaleimides, which are useful for modifying terminal SH groups of cysteine residues in proteins or peptides, highlighting its utility in biochemistry and molecular biology (Niwayama et al., 2001).

Physical Properties Analysis

The physical properties of polymers derived from N-Isopropylmaleimide, such as poly(N-isopropylacrylamide) (PNIPAM), have been extensively studied. These polymers are known for their unique temperature-sensitive behaviors in aqueous solutions, a property that is critical for their application in drug delivery systems and bioengineering (Kubota et al., 1990).

Chemical Properties Analysis

The chemical properties of N-Isopropylmaleimide derivatives enable the design of smart materials with specific functionalities. A study on the synthesis and phase behavior of poly(N-isopropylacrylamide)-b-poly(L-lysine hydrochloride) copolymers illustrates how these properties can be tailored for biomedical applications, indicating the versatility of N-Isopropylmaleimide-based polymers in creating responsive and functional materials (Spasojevic et al., 2014).

Scientific Research Applications

  • Biocompatibility and Cellular Uptake : Poly(N-isopropylacrylamide) shows good biocompatibility and can be internalized by various cell types, including macrophages and human umbilical vein endothelial cells, making it suitable for biomedical applications like drug delivery systems and gene delivery systems (Guo et al., 2017).

  • Bioengineering Applications : N-Isopropylacrylamide copolymers are important for bioengineering, used in cell and enzyme immobilization, controlled drug delivery, gene delivery, bioconjugation, and protein dehydration processes (Rzaev et al., 2007).

  • Heat-Resistant Methacrylic Resin : N-Isopropylmaleimide (IPMI) is useful in synthesizing transparent, heat-resistant methacrylic resins. IPMI provides polymers with enhanced heat distortion temperatures due to its higher glass transition temperature (Kita et al., 1997).

  • Nondestructive Release of Biological Cells : Poly(N-isopropyl acrylamide) substrates are used for nondestructive release of biological cells and proteins, particularly in studying the extracellular matrix, cell sheet engineering, and tissue transplantation (Cooperstein & Canavan, 2010).

  • Smart Hydrogels : PNIPAM-based smart hydrogels, which exhibit thermo-responsive properties, are applied in smart coating, drug delivery, tissue regeneration, and artificial muscles (Tang et al., 2021).

  • Genomic DNA Conformation Control : Poly(N-isopropylacrylamide) can control the conformation of genomic DNA by temperature changes, allowing for switching between compact condensate and unfolded macromolecules (Chen et al., 2010).

  • Zwitterionic and Temperature Responsive Materials : N-Isopropylacrylamide copolymerized with aldehyde functional monomers results in temperature responsive, zwitterionic materials, useful in biomedical applications (Brisson et al., 2016).

  • Affinity Precipitation Separation of DNA-Binding Proteins : The conjugate of double-stranded DNA and Poly(N-isopropylacrylamide) is used for one-pot affinity precipitation separation of DNA-binding proteins (Umeno et al., 1998).

  • LCST Behavior Tuning : Copolymerization with ionic liquids allows precise tuning of the lower critical solution temperature (LCST) of poly(N-isopropylacrylamide), expanding its application in biotechnology and nanotechnology (Jain et al., 2015).

  • Responsive Polymer-Based Assemblies for Sensing : PNIPAM-based hydrogels and microgels are used in sensing applications, including sensing small molecules, macromolecules, and biomolecules (Li et al., 2015).

Future Directions

Hydrogels, which can be synthesized from N-Isopropylmaleimide, are being explored for their potential in various applications, including integration with biological and synthetic polymer structures . Furthermore, atomic layer deposition (ALD), a process that can involve N-Isopropylmaleimide, is expanding into new applications and inspiring new vapor-based chemical reaction methods .

properties

IUPAC Name

1-propan-2-ylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5(2)8-6(9)3-4-7(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDOCLXQTQYUDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910286
Record name 1-(Propan-2-yl)-1H-pyrrole-2,5-dione
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Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropylmaleimide

CAS RN

1073-93-4, 29720-92-1
Record name N-Isopropylmaleimide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maleimide, N-isopropyl-
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Record name Ethylmethyl maleimide
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Record name N-Isopropylmaleimide
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Record name 1-(Propan-2-yl)-1H-pyrrole-2,5-dione
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Synthesis routes and methods

Procedure details

A cooled (5° C.) stirred solution of maleic anhydride (29.4 g, 0.30 mole) in anhydrous ether (150 mL) under nitrogen was treated dropwise over 45 min with a solution of isopropylamine (35.5 g, 0.60 mole) in anhydrous ether (100 mL) at a rate to keep the pot temp <20° C. The mixture was then stirred at 10° C. for 15 min, filtered, and the filter cake rinsed with anhydrous ether and dried in vacuo to afford a white solid. This was taken up in acetic anhydride (250 mL), treated with anhydrous sodium acetate (12.3 g, 0.15 mole), and heated to 75° C. with stirring for 4.5 h, then at 100° C. for 1.5 h. The mixture was concentrated in vacuo and the residue taken up in methylene chloride (300 mL), washed with saturated aqueous sodium bicarbonate (200 mL), water (200 mL), dried (MgSO4), and concentrated in vacuo. The residue was distilled (approx. 5 mm pressure) to afford two products; one an N-isopropylmaleimide that distilled at 82° C. (13.0 g), the other an acetate adduct of N-isopropylmaleimide that distilled at 154° C. (12.9 g). The acetate adduct was dissolved in 4:1 acetonitrile/triethylamine (100 mL), heated to 65° C. for 4 h, then concentrated in vacuo. The residue was dissolved in methylene chloride and filtered through a pad of silica gel (eluted with methylene chloride) to afford an additional 3.5 g of N-isopropylmaleimide. Total yield was 16.5 g of N-isopropylmaleimide (40%).
Quantity
29.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
35.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
12.3 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
Y Kita, K Kishino, K Nakagawa - Journal of applied polymer …, 1997 - Wiley Online Library
… N‐Isopropylmaleimide (IPMI), which fulfills these requirements, is especially useful as a monomer for transparent resins. IPMI was synthesized in a high‐yield using a mixture of …
Number of citations: 39 onlinelibrary.wiley.com
DJ Wang, CB Gu, PL Chen, SX Liu… - Journal of applied …, 2003 - Wiley Online Library
… compound affords a heat-resistant resin by copolymerization without damaging the characteristics of the original homopolymer of MMA.10, 11 In the present work, N-isopropylmaleimide …
Number of citations: 16 onlinelibrary.wiley.com
CS Rondestvedt Jr, O Vogl - Journal of the American Chemical …, 1955 - ACS Publications
… NIsopropylmaleimide behaved similarly. The formation of the hydrogen chloride addition … N-isopropylmaleimide instead of maleimide to facilitate separation from the inevitable tars. …
Number of citations: 53 pubs.acs.org
T Otsu, JZ Yang - Polymer bulletin, 1990 - Springer
… initial and maximum decomposition temperatures for poly(N-isopropyl-citraconimide) were 309 and 365C, respectively, and these were lower than those for poly(N-isopropylmaleimide) …
Number of citations: 10 link.springer.com
K Eloh, M Demurtas, MG Mura, A Deplano… - Journal of agricultural …, 2016 - ACS Publications
… The compounds maleimide, N-ethylmaleimide, N-isopropylmaleimide, and N-isobutylmaleimide showed the strongest nematicidal activity on the second stage juveniles of the root-knot …
Number of citations: 38 pubs.acs.org
CS Rondestvedt Jr, MJ Kalm… - Journal of the American …, 1956 - ACS Publications
… anhydrides,8 which can be prepared in high yieldby hydrolysisof arylmaleimides followed by cyclization,2 we have tested this tentative conclusion by arylating N-isopropylmaleimide …
Number of citations: 36 pubs.acs.org
J Van Overbeek, R Blondeau, V Horne - American Journal of Botany, 1955 - JSTOR
… , since N-isopropylmaleimide is vastly more water soluble than the corresponding compounds with a phenyl or naphthyl ring, the possibility was considered that N-isopropylmaleimide …
Number of citations: 32 www.jstor.org
BA Howell, J Zhang - Journal of Vinyl and Additive Technology, 2006 - Wiley Online Library
As a consequence of their excellent barrier properties, vinyl chloride/vinylidene chloride copolymers have long been prominent in the flexible packaging market. While these polymers …
JL Denburg, RT Lee, WD McElroy - Archives of Biochemistry and …, 1969 - Elsevier
… In addition to NEM, N-isopropylmaleimide and N-phenylmaleimide were reacted with luciferase at a … NEM and Nisopropylmaleimide inactivated the enzyme at identical rates, while N-…
Number of citations: 145 www.sciencedirect.com
T Otsu, A Matsumoto, T Kubota - Polymer international, 1991 - Wiley Online Library
It was found that radical polymerization of N‐cyclohexylmaleimide (CHMI) occurred readily under various polymerization conditions, and that the resulting poly(CHMI) had excellent …
Number of citations: 51 onlinelibrary.wiley.com

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